10-fluorodecanal
Description
10-Fluorodecanal (C₁₀H₁₉FO) is a fluorinated aldehyde characterized by a fluorine atom substituted at the terminal carbon (C-10) of a decanal backbone. This structural modification introduces significant electronic and steric effects due to fluorine’s high electronegativity (3.98 Pauling scale), altering the compound’s polarity, boiling/melting points, and reactivity compared to non-fluorinated analogs. For instance, decanal (C₁₀H₂₀O), a non-fluorinated analog, has a boiling point of 207–209°C and is used in flavoring agents and organic synthesis . The fluorine substitution in this compound likely enhances its metabolic stability and lipophilicity, making it a candidate for pharmaceutical intermediates or specialty materials .
Properties
Molecular Formula |
C10H19FO |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
10-fluorodecanal |
InChI |
InChI=1S/C10H19FO/c11-9-7-5-3-1-2-4-6-8-10-12/h10H,1-9H2 |
InChI Key |
NIBLBRCRONBCBD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC=O)CCCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
10-Fluorodecanal can be synthesized through several methods. One common approach involves the fluorination of decanal. The synthesis typically involves the following steps:
Starting Material: Decanal (C10H20O).
Fluorination: The decanal is subjected to fluorination using a fluorinating agent such as or . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Purification: The resulting this compound is purified using standard techniques such as distillation or chromatography.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the electrochemical fluorination of decanal, which allows for the selective introduction of fluorine atoms under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
10-Fluorodecanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, .
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, .
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or in acidic conditions.
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles such as or can be used to replace the fluorine atom under appropriate conditions.
Major Products:
Oxidation: 10-Fluorodecanoic acid.
Reduction: 10-Fluorodecanol.
Substitution: Various substituted decanal derivatives depending on the nucleophile used.
Scientific Research Applications
10-Fluorodecanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of fluorine chemistry.
Biology: Fluorinated compounds like this compound are often used in biological studies to investigate the effects of fluorine substitution on biological activity.
Medicine: Fluorinated aldehydes are explored for their potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10-fluorodecanal involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and interaction with biological molecules. For example, the fluorine atom can enhance the compound’s lipophilicity, allowing it to more easily penetrate cell membranes. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Decanal (C₁₀H₂₀O)
- Structure : Lacks the terminal fluorine atom present in 10-fluorodecanal.
- Properties : Boiling point 207–209°C; used in perfumery and agrochemicals.
- Reactivity : Undergoes typical aldehyde reactions (e.g., oxidation to carboxylic acids, nucleophilic additions). The absence of fluorine reduces its resistance to metabolic degradation .
Pentadecanal (C₁₅H₃₀O)
- Structure : A longer-chain aldehyde (15 carbons) without fluorine substitution.
- Properties: Higher molecular weight (226.4 g/mol) and melting point compared to this compound. Limited toxicological data available .
Fluorinated Analogues
Perfluorodecalin (C₁₀F₁₈)
18-Fluoro-10-methyloctadecanoic Acid Sodium Salt (C₁₉H₃₄FNaO₂)
- Structure : A branched fluorinated fatty acid salt.
- Properties : Enhanced surfactant properties due to fluorine’s hydrophobic effect. Used in biomedical imaging and polymer coatings .
Comparative Analysis
*Calculated based on atomic masses.
Key Findings
- Reactivity : The C-F bond in this compound reduces electrophilicity at the carbonyl carbon compared to decanal, slowing reactions like aldol condensations. However, the fluorine atom can participate in hydrogen-bonding interactions, influencing solubility .
- Applications : Fluorinated aldehydes like this compound are valuable in synthesizing fluorinated polymers or bioactive molecules, whereas perfluorinated compounds (e.g., perfluorodecalin) excel in niche industrial roles due to their inertness .
- Safety : Fluorinated compounds often exhibit higher environmental persistence. While decanal and pentadecanal have established safety protocols , this compound requires further toxicological evaluation.
Biological Activity
Overview of 10-Fluorodecanal
This compound is a fluorinated aldehyde with the chemical formula . It is a derivative of decanal, where a fluorine atom is substituted at the 10th carbon position. Fluorinated compounds like this compound are of significant interest in medicinal chemistry due to their unique biological activities and potential applications in pharmaceuticals.
The biological activity of this compound can be attributed to its structural characteristics, which influence its interaction with biological molecules. Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can alter their pharmacokinetic properties compared to their non-fluorinated counterparts.
-
Antimicrobial Activity :
- Some studies suggest that fluorinated aldehydes can exhibit antimicrobial properties. The presence of the fluorine atom may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic pathways.
-
Anticancer Properties :
- Research indicates that certain fluorinated aldehydes may induce apoptosis in cancer cells. The mechanism could involve the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways.
-
Neuroprotective Effects :
- Preliminary studies have shown that some fluorinated compounds can exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Reduction of oxidative stress |
Case Study 1: Antimicrobial Activity
In a study investigating the antimicrobial properties of various fluorinated aldehydes, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria.
Case Study 2: Anticancer Activity
A research article examined the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, with accompanying increases in ROS levels, suggesting a potential mechanism for its anticancer activity.
Case Study 3: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that it could mitigate neuronal damage by enhancing antioxidant defenses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
